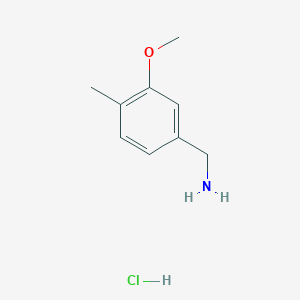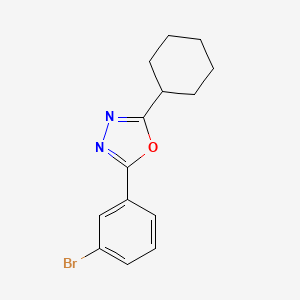
2-(3-Bromphenyl)-5-Cyclohexyl-1,3,4-oxadiazol
Übersicht
Beschreibung
2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Wissenschaftliche Forschungsanwendungen
Aurora A-Kinase-Inhibition
Eine der vielversprechenden Anwendungen von 2-(3-Bromphenyl)-Derivaten ist ihre Rolle als Aurora A-Kinase-Inhibitoren. Aurora-Kinasen sind essenziell für die Zellproliferation, und ihre Inhibition kann zu Apoptose (programmierter Zelltod) führen, was ein wünschenswertes Ergebnis in der Krebstherapie ist . Die strukturellen Analoga dieser Verbindung haben Potenzial bei der Entwicklung, Synthese und biologischen Bewertung für die selektive Inhibition der Aurora A-Kinase gezeigt, was einen Weg zur Entwicklung neuer Krebsmedikamente aufzeigt.
Antitumoraktivität
Die Analoga der Verbindung wurden synthetisiert und auf ihre Antitumoraktivität getestet. Sie wurden gegen ein Panel von 58 Krebszelllinien evaluiert, und einige haben eine signifikante Aktivität gezeigt, insbesondere gegen CNS-Krebszelllinien wie SNB-75 . Dies deutet darauf hin, dass 2-(3-Bromphenyl)-5-Cyclohexyl-1,3,4-oxadiazol eine Leitverbindung für die Entwicklung neuer Krebsmittel sein könnte.
Molekular-Docking-Studien
Molekular-Docking-Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen Medikamenten und ihren Zielmolekülen. Die Analoga von this compound wurden molekularen Docking-Studien unterzogen, um ihre Bindungsaffinitäten und Wirkmechanismen vorherzusagen . Diese Anwendung ist für die präklinische Phase der Medikamentenentwicklung von entscheidender Bedeutung, da sie Zeit und Ressourcen im Medikamentenfindungsprozess spart.
ADME-Vorhersage
Die pharmakokinetischen Eigenschaften eines Medikaments, wie Absorption, Verteilung, Metabolismus und Ausscheidung (ADME), sind für seinen Erfolg entscheidend. In silico ADME-Vorhersagen wurden an den Analoga der Verbindung durchgeführt, um ihr Potenzial als Medikamentenkandidaten zu beurteilen . Diese Anwendung ist wichtig, um frühzeitig im Medikamentenentwicklungsprozess Verbindungen mit günstigen pharmakokinetischen Profilen zu identifizieren.
Toxizitätsvorhersage
Vor klinischen Studien ist es entscheidend, die Toxizität potenzieller Medikamentenkandidaten vorherzusagen. Die Analoga von this compound wurden in silico Toxizitätsvorhersage-Studien unterzogen, um ihre Sicherheitsprofile zu bewerten . Diese Anwendung hilft bei der Identifizierung von toxikologischen Risiken, die mit den Verbindungen verbunden sind.
Synthese von Heterocyclen
Die Verbindung dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen, die eine Kernstruktur in vielen therapeutischen Wirkstoffen sind. Der Syntheseprozess beinhaltet die Herstellung von Analogen mit potenziellen therapeutischen Anwendungen, was die Vielseitigkeit der Verbindung in der Medikamentensynthese hervorhebt .
Leitverbindung für das Medikamentendesign
Aufgrund ihrer strukturellen Eigenschaften und biologischen Aktivität kann this compound als Leitverbindung im Medikamentendesign fungieren. Ihre Analoga wurden verwendet, um neue Medikamente mit selektiver inhibitorischer Aktivität gegen spezifische Zielmoleküle zu entwickeln .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHXJNIVDMMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674321 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-98-4 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


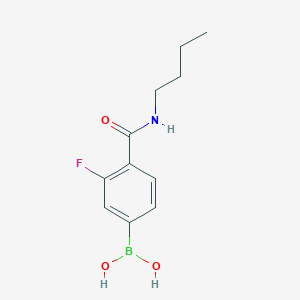
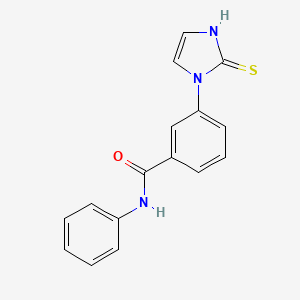
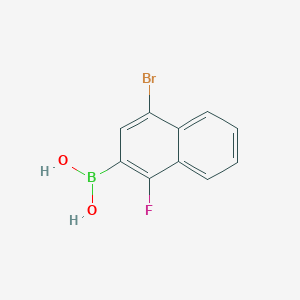


![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)

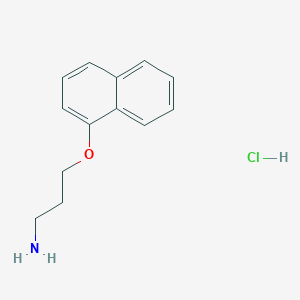
![2-[Benzyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522194.png)
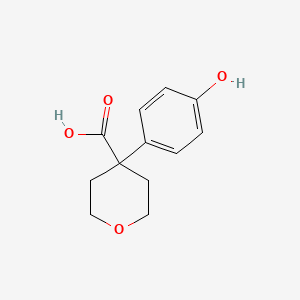
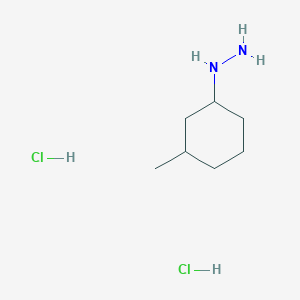

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)
